Cas no 2040-26-8 (1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one)
2040-26-8 structure
Product Name:1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one
Número CAS:2040-26-8
MF:C12H16O2
Megavatios:192.254243850708
CID:263162
PubChem ID:301183
Update Time:2025-04-19
1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 1-Propanone,1-(4-methoxyphenyl)-2,2-dimethyl-
- 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one
- 2,2-Dimethyl-4'-methoxypropiophenone
- (CH3)3CO-C6H4-4-OMe
- 1-(4-methoxyphenyl)-2,2-dimethyl-1-propanone
- 1-(4-METHOXYPHENYL)-2,2-DIMETHYL-PROPAN-1-ONE
- 1-(p-methoxyphenyl)-2,2-dimethyl-1-propanone
- 1-< 4-< methoxy> phenyl> -2,2-dimethyl-1-propanone
- 1-Propanone,2-dimethyl-
- 4-Methoxyphenyl-tert-butyl ketone
- AC1L6XVK
- AC1Q49MP
- CTK4E4128
- p-methoxypivalophenone
- Propiophenone,2-dimethyl-
- SureCN757101
- tert-Butyl 4-methoxyphenyl ketone
- 4'-Methoxy-2,2-dimethylpropiophenone
- 2040-26-8
- EN300-72485
- MFCD03841166
- CS-0259142
- 1-propanone, 1-(4-methoxyphenyl)-2,2-dimethyl-
- DTXSID10306560
- InChI=1/C12H16O2/c1-12(2,3)11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H
- AKOS009347318
- NSC-177473
- SCHEMBL757101
- Z385418280
- 1-(4-methoxyphenyl)-2, 2-dimethylpropan-1-one
- 1-(4-Methoxy-phenyl)-2,2-dimethyl-propan-1-one
- CAA04026
- NSC177473
- 4-Methoxyphenyl tert-butyl ketone
-
- MDL: MFCD03841166
- Renchi: 1S/C12H16O2/c1-12(2,3)11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3
- Clave inchi: IJSLNFBUJUTKGK-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC(=CC=1)OC)C(C)(C)C
Atributos calculados
- Calidad precisa: 192.11508
- Masa isotópica única: 192.115
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
- Complejidad: 195
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.1
- Superficie del Polo topológico: 26.3Ų
Propiedades experimentales
- Denso: 0.988
- Punto de ebullición: 291.4°Cat760mmHg
- Punto de inflamación: 120.5°C
- índice de refracción: 1.495
- PSA: 26.3
- Logp: 2.92400
1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203969-1g |
2,2-Dimethyl-4'-methoxypropiophenone |
2040-26-8 | 97% | 1g |
£483.00 | 2022-03-01 | |
| Fluorochem | 203969-2g |
2,2-Dimethyl-4'-methoxypropiophenone |
2040-26-8 | 97% | 2g |
£847.00 | 2022-03-01 | |
| Fluorochem | 203969-5g |
2,2-Dimethyl-4'-methoxypropiophenone |
2040-26-8 | 97% | 5g |
£1753.00 | 2022-03-01 | |
| TRC | M228475-10mg |
1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one |
2040-26-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M228475-50mg |
1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one |
2040-26-8 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M228475-100mg |
1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one |
2040-26-8 | 100mg |
$ 210.00 | 2022-06-04 | ||
| Enamine | EN300-72485-0.05g |
1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one |
2040-26-8 | 95.0% | 0.05g |
$98.0 | 2025-03-21 | |
| Enamine | EN300-72485-0.1g |
1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one |
2040-26-8 | 95.0% | 0.1g |
$145.0 | 2025-03-21 | |
| Enamine | EN300-72485-0.25g |
1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one |
2040-26-8 | 95.0% | 0.25g |
$207.0 | 2025-03-21 | |
| Enamine | EN300-72485-0.5g |
1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one |
2040-26-8 | 95.0% | 0.5g |
$325.0 | 2025-03-21 |
1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one Literatura relevante
-
I. Kornarakis,I. N. Lykakis,N. Vordos,G. S. Armatas Nanoscale 2014 6 8694
-
2. Some evidence in favour of an electron transfer mechanism in the TiO2 photosensitized oxidation of benzyl derivatives in aqueous mediaMichele Ranchella,Cesare Rol,Giovanni V. Sebastiani J. Chem. Soc. Perkin Trans. 2 2000 311
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